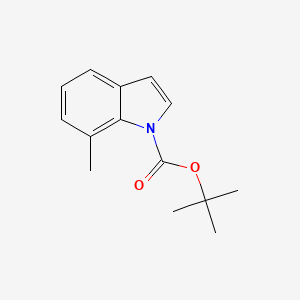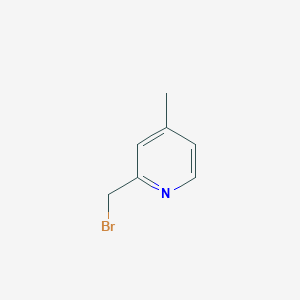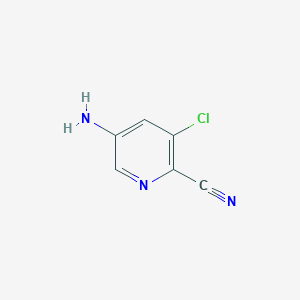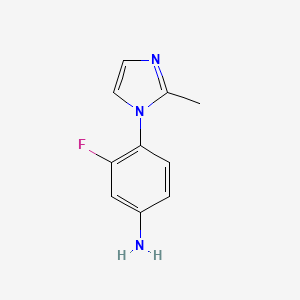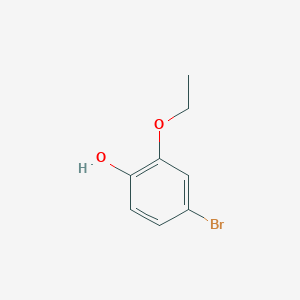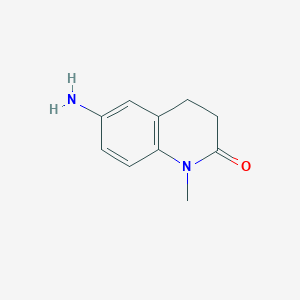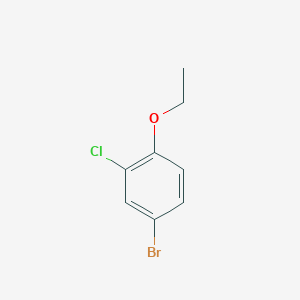
4-溴-2-氯-1-乙氧基苯
描述
The compound 4-Bromo-2-chloro-1-ethoxybenzene is a halogenated aromatic organic molecule that contains bromine, chlorine, and an ethoxy group attached to a benzene ring. While the specific compound is not directly studied in the provided papers, related halogenated benzene derivatives have been investigated for various properties and applications. These compounds are of interest due to their potential biogenic and anthropogenic origins, as well as their utility in polymer synthesis and their structural characteristics in different phases and crystalline forms .
Synthesis Analysis
The synthesis of halogenated benzene derivatives often involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts reaction, which is a common method for attaching various functional groups to the benzene ring . The synthesis of related compounds, such as 2-chloro-4-aminophenol, involves multi-step processes including hydrolysis, reduction, and addition reactions . These methods can potentially be adapted for the synthesis of 4-Bromo-2-chloro-1-ethoxybenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzenes has been studied using techniques such as NMR spectroscopy. For instance, the molecular structure of chlorobenzene and bromobenzene has been derived from dipole-dipole coupling constants, and the structures of these compounds are found to be closely similar . The crystal structures of halogenated benzene derivatives often exhibit interactions such as halogen bonding and π-π interactions, which can influence their solid-state properties .
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, including electrophilic substitutions and coupling reactions. The presence of halogen atoms on the benzene ring can activate or deactivate certain positions for further chemical transformations. For example, the electrochemical reduction of halogenated nitrobenzenes has been studied, showing the formation of vinylbenzene derivatives and indoles as products . These reactions are influenced by the electronic effects of the substituents and the reaction conditions.
Physical and Chemical Properties Analysis
The physical properties of halogenated benzenes, such as melting and boiling points, are affected by the nature and position of the substituents on the benzene ring. Chlorobenzene and bromobenzene, for example, are liquid at room temperature and exhibit complete solid-state solubility and isomorphism, which can be relevant for applications such as phase change materials . The chemical properties, including reactivity and stability, are also influenced by the halogen atoms and any additional functional groups present on the benzene ring.
科学研究应用
-
Scientific Field: Organic Chemistry
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as a reagent in organic synthesis .
- Method of Application : The specific method of application would depend on the reaction being performed. In general, this compound would be combined with other reagents under specific conditions (e.g., temperature, pressure, solvent) to achieve the desired transformation .
- Results or Outcomes : The outcomes would also depend on the specific reaction. In general, the use of this compound as a reagent would enable the formation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
-
Scientific Field: Medicinal Chemistry
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
- Method of Application : The specific method of application would involve several steps, including the introduction of the 4-Bromo-2-chloro-1-ethoxybenzene at a specific stage of the synthesis .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of potential new drugs for the treatment of diabetes .
-
Scientific Field: Electrophilic Aromatic Substitution
- Application : 4-Bromo-2-chloro-1-ethoxybenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Method of Application : The compound can form a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : This process allows for the formation of new benzene derivatives, expanding the range of possible compounds that can be synthesized .
-
Scientific Field: Pharmaceutical Synthesis
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as an intermediate in the preparation of dapagliflozin, a drug used for the treatment of type 2 diabetes .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of dapagliflozin, potentially improving the efficiency and cost-effectiveness of the drug production process .
-
Scientific Field: Synthetic Chemistry
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used as an intermediate in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of arylpiperidines and aryltetrahydropyridines, which are potential 5-HT2C agonists .
-
Scientific Field: Pharmaceutical Synthesis
- Application : 4-Bromo-2-chloro-1-ethoxybenzene is used in the preparation of a new compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which can be used as an intermediate for the preparation of dapagliflozin .
- Method of Application : The compound is introduced at a specific stage of the synthesis process .
- Results or Outcomes : The use of this compound as an intermediate facilitates the synthesis of dapagliflozin, potentially improving the efficiency and cost-effectiveness of the drug production process .
安全和危害
The safety information for 4-Bromo-2-chloro-1-ethoxybenzene includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
属性
IUPAC Name |
4-bromo-2-chloro-1-ethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGHGJRBIZDABO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620392 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-chloro-1-ethoxybenzene | |
CAS RN |
279261-80-2 | |
| Record name | 4-Bromo-2-chloro-1-ethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


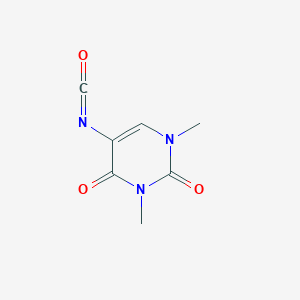
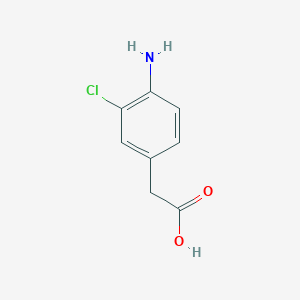

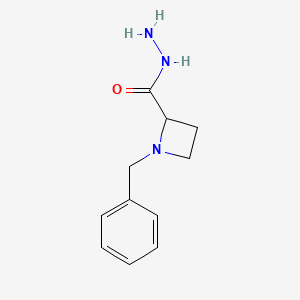
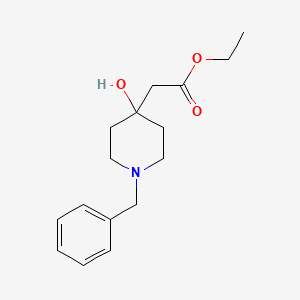
![1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1291308.png)

